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Introduction

SAR103168 (also known as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-
pyridol[2,3-d]pyrimidin-7-yl]-3'-tert-butylurea) is a novel, multi-targeted kinase inhibitor that has
been investigated for its therapeutic potential in myeloid malignancies, including high-risk
myelodysplastic syndrome (MDS).[1] This technical guide provides a comprehensive overview
of the preclinical rationale, clinical development, and available data for SAR103168 in the
context of MDS studies. It is important to note that the clinical development of SAR103168 was
discontinued due to unpredictable pharmacokinetics, which has limited the amount of available
clinical data.[2]

Core Concepts: Mechanism of Action

SAR103168 functions as a potent inhibitor of a range of tyrosine kinases critical to cancer cell
proliferation and survival.[3] Its primary mechanism of action involves the suppression of
signaling pathways that are frequently dysregulated in myeloid leukemias.

Key Inhibitory Targets of SAR103168:[1][3]

e Src Kinase Family: SAR103168 exhibits potent inhibition of the entire Src kinase family, with
a 50% inhibitory concentration (IC50) of 0.65 + 0.02 nM for the Src kinase.[3]
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» BCR-ADI Kinase: The inhibitor also targets the BCR-ADbI fusion protein, a hallmark of chronic
myeloid leukemia (CML).[1]

» Angiogenic Receptor Kinases: It demonstrates activity against several receptor kinases
involved in angiogenesis, including:

o Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR?2)
o Tie2

o Platelet-Derived Growth Factor Receptor (PDGFR)

o Fibroblast Growth Factor Receptors (FGFR1 and 3)[3]

» Epidermal Growth Factor Receptor (EGFR): EGFR is another target within the inhibitory
profile of SAR103168.[3]

By inhibiting these kinases, SAR103168 disrupts downstream signaling cascades, including
the phosphorylation of STAT5, a key protein in signal transduction pathways that promotes cell
proliferation and suppresses apoptosis.[3][4] Preclinical studies have shown that this inhibition
leads to anti-proliferative and pro-apoptotic effects in leukemic cells.[3]

Signaling Pathway Inhibition by SAR103168

Caption: SAR103168 inhibits multiple receptor and cytoplasmic tyrosine kinases, blocking
downstream STAT5 signaling.

Preclinical Data

Preclinical investigations provided a strong rationale for the clinical evaluation of SAR103168 in
myeloid malignancies.[1] In vitro and in vivo studies demonstrated its potent anti-leukemic
activity.

Summary of Preclinical Findings
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Parameter Finding Reference

Nanomolar IC50 for inhibition
) o of proliferation and induction of
In Vitro Activity o ) [3]
apoptosis in acute and chronic

myeloid leukemic cells.

Significantly reduced
proliferation of leukemic o
progenitor cells from 29 AML

patients.

Over 85% of AML patient

samples were sensitive to the

agent, including those with [1]
poor-prognosis chromosome

abnormalities.

Administration resulted in
) o tumor regression in animal
In Vivo Activity ) ] [1]
models implanted with human

AML leukemic cells.

Preclinical toxicology studies
Toxicology suggested a favorable toxicity [1]

profile.

Clinical Studies: Phase | Trial (NCT00981240)

A Phase |, open-label, dose-escalation study of SAR103168 was conducted in patients with
refractory or relapsed acute leukemias or high-risk myelodysplastic syndromes.[1]

Study Objectives

The primary and secondary objectives of this clinical trial are outlined below.

Table 1: Objectives of the Phase | Trial of SAR103168
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Objective Type Description Reference

To determine the maximum

) tolerated dose (MTD) and
Primary _— - [1]
dose-limiting toxicities (DLTSs)

of SAR103168.

To evaluate the
pharmacokinetic (PK) profile of  [1]
SAR103168.

To evaluate the global safety
Secondary ] [1]
profile of SAR103168.

To evaluate the preliminary
anti-leukemic efficacy of this [1]

agent.

To investigate the potential

5
induction effect on CYP3A4. ]

To determine the metabolic

5
pathways of SAR103168. )

To determine the potential
impact of SAR103168 on the [5]

QTc interval.

Experimental Protocol

Study Design: This was an open-label, Phase |, dose-escalation study conducted at three
centers in the United States.[1]

Patient Population: The study enrolled patients with refractory/relapsed acute leukemias or
high-risk myelodysplastic syndromes.[1] A total of 29 patients, aged 18-83 years, were treated
with SAR103168.[2]

Treatment Regimen: SAR103168 was administered as a single agent via intravenous infusion
over one hour, once daily for five consecutive days. This 5-day treatment constituted one
course, which was repeated every two weeks.[1]
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Dose Escalation: The study employed a dose-escalation design, with cohorts of 3 to 6 patients
at each dose level. The starting dose was 1.2 mg/m?/day. The dose was to be increased in new
cohorts based on toxicities observed during the first 4-week treatment period, with the goal of
determining the MTD.[5]

Response Evaluation: Responses to SAR103168 in patients with acute leukemias and MDS
were evaluated using the International Working Group (IWG) criteria. Bone marrow aspiration
and/or biopsy were performed at baseline, during the second course, and then every two
courses thereafter.[1]

Pharmacokinetic Analysis: Plasma concentrations of SAR103168 were determined using a
validated liquid chromatography/tandem mass spectrometry method.[1]

Experimental Workflow for the Phase | Trial of SAR103168

Caption: Workflow of the Phase I clinical trial of SAR103168 in patients with advanced myeloid
malignancies.

Clinical Trial Results

The Phase | study of SAR103168 was discontinued by the sponsor prior to reaching the MTD
due to the unpredictable nature of drug exposure.[2]

Patient Disposition and Outcomes

Table 2: Patient Disposition in the Phase | Trial of SAR103168
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Parameter Value Reference
Number of Patients Enrolled 30 [1]
Number of Patients Treated 29 [1]
Mean Number of Treatment

2.1(SD 0.9) [1]
Courses
Reasons for Treatment
Discontinuation
Disease Progression 48.3% [1]
Other (primarily lack of

41.4% [1]
response)
Adverse Events 10.3% [1]
Status at Last Study Contact
Deceased 44.8% [1]

Safety and Tolerability: The adverse event profile of SAR103168 was consistent with what
would be expected for the patient population being studied.[1] No individual toxicities were
specifically attributed to the investigational drug.[2]

Table 3: Most Frequent Grade 3-4 Treatment-Emergent Adverse Events

Adverse Event Frequency Reference
Febrile Neutropenia Most frequent [1]
Pneumonia Second most frequent [1]
Disease Progression Frequent [1]
Bacteremia Frequent [1]

No Grade 4 events or deaths on the study were assessed as being related to the study
treatment.[1]
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Efficacy: SAR103168 did not demonstrate a clear clinical benefit within the tested dose range.
[1] Preclinical data suggested that the doses administered to patients may have been too low
to achieve a therapeutic effect.[1]

Pharmacokinetics: The pharmacokinetic profile of SAR103168 was characterized by a plasma
peak concentration at the end of the infusion, followed by a biphasic decline.[2] However, there
was an unpredictable relationship between the drug dose and exposure, which ultimately led to
the discontinuation of the study.[1]

Conclusion

SAR103168 is a multi-targeted kinase inhibitor with a strong preclinical rationale for its use in
myeloid malignancies, including MDS. It demonstrated potent in vitro and in vivo anti-leukemic
activity. However, its clinical development was halted during a Phase | trial due to unpredictable
pharmacokinetics, which prevented the determination of a maximum tolerated dose and an
adequate assessment of its efficacy. While the safety profile was manageable, the lack of a
clear clinical benefit at the tested doses and the pharmacokinetic challenges have limited its
further investigation in MDS. Future research into multi-kinase inhibitors for MDS may require
different formulation strategies or patient selection to overcome the challenges encountered
with SAR103168.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SAR103168: A Technical Overview for Myelodysplastic
Syndrome Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191841#sar103168-for-myelodysplastic-syndrome-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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